REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][N+:6]=1[O-])=[O:4].O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:7]1[N:6]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[C:10]([CH3:11])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=[N+](C=CC=C1C)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (PE:EtOAc=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |